molecular formula C20H18FN3O2S B2842495 2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide CAS No. 942034-28-8

2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2842495
CAS No.: 942034-28-8
M. Wt: 383.44
InChI Key: MFSUALFFBGWZDN-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C20H18FN3O2S and its molecular weight is 383.44. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives, similar in structure to the chemical , have been utilized in the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have demonstrated significant antioxidant activity, which could be valuable in various biomedical and pharmaceutical applications (Chkirate et al., 2019).

Cytotoxic Activity

Sulfonamide derivatives, which include structures similar to the target compound, have been synthesized and shown to possess cytotoxic activity. This is particularly relevant in the context of breast and colon cancer cell lines, indicating potential applications in cancer research and treatment (Ghorab et al., 2015).

Antimicrobial Agents

Compounds incorporating a sulfamoyl moiety, structurally related to the compound , have been synthesized for use as antimicrobial agents. These novel heterocyclic compounds show promise in combating bacterial and fungal infections, highlighting their potential in developing new antimicrobial therapies (Darwish et al., 2014).

Anti-inflammatory Activity

Similar acetamide derivatives have been synthesized and assessed for anti-inflammatory activity. Some of these compounds have shown significant results, suggesting potential applications in the treatment of inflammation-related disorders (Sunder & Maleraju, 2013).

Quantum Chemical Insights

A study on a molecule structurally related to the compound has provided quantum chemical insights into its molecular structure, natural bond orbital calculations, and vibrational assignments. This research can aid in understanding the pharmacokinetic properties and antiviral potency of similar compounds (Mary et al., 2020).

Anti-Epileptic Drug Development

Research into similar compounds has led to the identification of new scaffolds for the development of broad-spectrum anti-epileptic drug candidates. This shows the potential of structurally similar compounds in the treatment of epilepsy (Tanaka et al., 2019).

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c1-14-2-4-15(5-3-14)12-23-18(25)13-27-19-20(26)24(11-10-22-19)17-8-6-16(21)7-9-17/h2-11H,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSUALFFBGWZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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